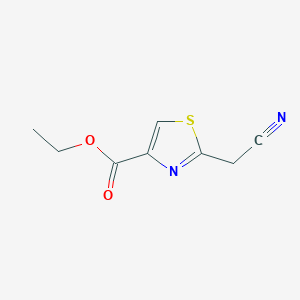

Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-2-12-8(11)6-5-13-7(10-6)3-4-9/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTAHYMCNUOHBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl cyanoacetate with thioamides under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the cyclization process to form the thiazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated or nitro-substituted thiazoles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate has been investigated for its antibacterial properties. Research indicates that thiazole derivatives exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have shown that these compounds can disrupt bacterial cell wall synthesis, leading to cell death .

Antioxidant Properties

The compound has also been evaluated for its antioxidant potential. Studies demonstrate that thiazole derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays .

Xanthine Oxidase Inhibition

Research has shown that derivatives of thiazole can act as xanthine oxidase inhibitors. This is significant in the treatment of conditions like gout and hyperuricemia. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can enhance the inhibitory activity against xanthine oxidase .

Agrochemical Applications

Pesticidal Activity

Thiazole derivatives, including ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate, are being explored for their potential as pesticides. They exhibit fungicidal and insecticidal properties, making them suitable candidates for agricultural applications. The mechanism often involves disrupting metabolic pathways in pests and pathogens .

Material Science

Synthesis of Functional Materials

The compound has been utilized in the synthesis of various functional materials. Its ability to form coordination complexes with metal ions has led to applications in catalysis and material development. For instance, thiazole-based ligands are used in the preparation of metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Ghasemi et al., 2015 | Demonstrated antibacterial effects against multiple strains | Potential for developing new antibiotics |

| Research on xanthine oxidase inhibitors | Identified several thiazole derivatives with potent activity | Useful for treating gout and related conditions |

| Agrochemical study | Showed effective pest control properties | Development of safer pesticides |

Mechanism of Action

The mechanism of action of Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyano group can also participate in hydrogen bonding or other interactions with biological molecules, affecting their function.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations :

- Hydrogen Bonding: Compounds with -NH₂ or phenolic -OH exhibit stronger hydrogen-bonding capacity, impacting solubility and crystal packing .

- Steric Factors: Bulky substituents (e.g., benzylamino , tert-butoxycarbonyl ) reduce conformational flexibility, which may influence binding in biological systems.

Yield Considerations :

- The cyanomethyl derivative’s synthesis (if similar to ) may achieve ~60% yield, comparable to other thiazoles .

- Boc-protected analogs (e.g., ) often require multi-step sequences but offer stability during downstream reactions.

Biological Activity

Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate features a thiazole ring, which is known for its ability to interact with various biological targets. The cyano group enhances its reactivity and potential for biological activity. The compound can be synthesized through various methods, often involving the reaction of thiazole derivatives with cyanomethyl groups.

1. Antimicrobial Activity

Research indicates that Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate exhibits notable antimicrobial properties. In studies comparing various thiazole derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 μg/mL |

| Escherichia coli | 3.12 μg/mL |

| Bacillus subtilis | 1.56 μg/mL |

| Pseudomonas aeruginosa | 12.5 μg/mL |

The presence of the thiazole nucleus is critical for its antifungal activity, as shown in studies where derivatives lacking this structure exhibited no significant effects against fungal strains such as Candida albicans and Cryptococcus neoformans .

2. Anticancer Properties

Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, treatment with this compound resulted in reduced cell viability and migration in pancreatic ductal adenocarcinoma (PDA) models .

A detailed study reported that at a concentration of 10 mg/kg administered intraperitoneally for three weeks, the compound significantly decreased metastasis to the liver in mice models .

The mechanism by which Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate exerts its biological effects involves several pathways:

- Enzyme Inhibition: The thiazole ring can interact with enzymes such as topoisomerases and DNA gyrases, leading to disruptions in DNA replication and repair processes .

- Receptor Interaction: The cyano group may participate in hydrogen bonding with specific receptors or proteins, modulating their activity .

- Cell Cycle Arrest: Studies indicate that this compound can induce cell cycle arrest in cancer cells, contributing to its anticancer effects .

Case Studies and Research Findings

Several case studies highlight the efficacy of Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate:

- Antimicrobial Efficacy: A study demonstrated that derivatives of this compound showed superior antimicrobial activity compared to traditional antibiotics like penicillin G and kanamycin B against various bacterial strains .

- Anticancer Activity: Research on PDA cells revealed that treatment with Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate led to a significant reduction in cell migration and invasion capabilities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation of ethyl 2-bromoacetate with thiourea derivatives under basic conditions. For instance, substituting the amino group with a cyanomethyl group may involve nucleophilic displacement using cyanomethylating agents (e.g., chloroacetonitrile). Optimization includes adjusting reaction temperature (70–90°C), solvent polarity (ethanol or DMF), and stoichiometric ratios of reactants to minimize side products like sulfoxides or over-oxidized derivatives .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodology :

- NMR/IR : - and -NMR confirm regiochemistry (e.g., thiazole ring substitution patterns), while IR identifies functional groups (C≡N stretch ~2200 cm, ester C=O ~1700 cm).

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for understanding intermolecular interactions. Data collection requires single crystals grown via slow evaporation in solvents like ethyl acetate .

Q. How can purity and stability be assessed during storage?

- Methodology : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to monitor degradation products. Stability studies under varying temperatures (4°C vs. ambient) and humidity levels (desiccated vs. 60% RH) identify optimal storage conditions. Mass loss <2% over six months indicates acceptable stability .

Advanced Research Questions

Q. What computational strategies predict the reactivity of the cyanomethyl group in nucleophilic substitutions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. Molecular docking (AutoDock Vina) evaluates steric and electronic effects of substituents on binding affinity to biological targets like kinase enzymes. Comparative studies with methyl or nitro-substituted analogs validate predictions .

Q. How does Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate interact with biological targets, such as DNA or enzymes?

- Methodology :

- DNA binding : Fluorescence quenching assays (ethidium bromide displacement) and circular dichroism (CD) spectroscopy assess intercalation or groove-binding modes.

- Enzyme inhibition : Kinase assays (e.g., ATP-Glo) measure IC values against cancer-related kinases (e.g., EGFR). Molecular dynamics simulations (AMBER) map binding poses and hydrogen-bonding interactions with catalytic residues .

Q. What are the challenges in achieving regioselective functionalization of the thiazole ring?

- Methodology : Competing reactivity at C-2 vs. C-4 positions is mitigated by protecting group strategies (e.g., Boc for the ester group) or directing groups (e.g., Lewis acid catalysts). For example, Pd-catalyzed C–H activation selectively functionalizes the cyanomethyl-substituted position. Reaction progress is monitored via TLC and LC-MS to isolate intermediates .

Q. How can the compound’s pharmacokinetic properties be improved for therapeutic applications?

- Methodology :

- Prodrug design : Ester hydrolysis (e.g., using liver microsomes) evaluates bioavailability. Modifying the ethyl ester to a pivaloyloxymethyl (POM) group enhances membrane permeability.

- ADMET profiling : In vitro assays (Caco-2 permeability, CYP450 inhibition) and in silico tools (SwissADME) predict absorption and toxicity .

Data Contradictions and Resolution

- Synthesis Yield Variability : Discrepancies in reported yields (40–75%) may arise from solvent purity or catalyst loadings. Reproducibility requires strict control of anhydrous conditions and inert atmospheres .

- Biological Activity : Some studies report potent anticancer activity (IC <10 µM), while others note limited efficacy due to metabolic instability. Cross-validation using orthogonal assays (e.g., apoptosis vs. proliferation markers) clarifies mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.